molecular formula C7H9ClN4O2S B1429394 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine CAS No. 339286-30-5

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

Cat. No. B1429394
M. Wt: 248.69 g/mol
InChI Key: HYPNPORTLYFXRF-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine, also known as CPPT, is a nitrogen heterocyclic compound. It is used as a reactant in the synthesis of carba-nucleosides as potent antagonists of ADP purinergic receptor P2Y12 on human platelets .


Synthesis Analysis

The synthesis of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves several steps. One method involves reacting 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine with a cyclopentyl intermediate followed by reducing the obtained intermediate in an iron powder/acetic acid system . Another method involves reacting sodium dithionite with a compound in a mixed solvent of water and an organic solvent .


Molecular Structure Analysis

The molecular formula of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine is C7H9ClN4O2S. The molecular weight is 248.69 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine include ring-closure reactions, sulfur alkylation reactions, nitration reactions, and chlorination .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidines, including derivatives similar to 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine, have been identified for their pharmacological effects, such as anti-inflammatory activities. These compounds inhibit the expression and activities of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The synthesis methods for pyrimidines are diverse, contributing to a wide array of derivatives with potent anti-inflammatory effects. Structure-activity relationships (SARs) have been extensively studied, providing insights for the development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Pharmacological Active Compounds

Pyrimidine derivatives are recognized for a vast range of pharmacological activities, underscoring the pyrimidine core as a promising scaffold for developing new biologically active compounds. These substances display antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The analysis of pyrimidine structures in active drugs, alongside candidates for new drug development, facilitates the search for compounds with desired pharmacological activities. This systematic analysis serves as a foundation for further research into new, effective, and safe medicines (Chiriapkin, 2022).

Optoelectronic Materials

The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials. These derivatives are pivotal for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of these materials highlight the potential of pyrimidine derivatives in photon-based electronics, showcasing their application in the development of luminescent small molecules and chelate compounds (Lipunova et al., 2018).

Safety And Hazards

When handling 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Future Directions

The preparation method of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine has been improved to be simple, convenient, economical, and environmentally friendly, which is beneficial for the industrial production of the medicine . The raw materials are easily available, suggesting that this compound may continue to be used in the synthesis of pharmaceuticals .

properties

IUPAC Name

6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPNPORTLYFXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855777
Record name 6-Chloro-5-nitro-2-(propylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

CAS RN

339286-30-5
Record name 6-Chloro-5-nitro-2-(propylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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